1-(3-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15(2)10-11-24-20-8-7-19(13-17(20)6-9-21(24)25)23-28(26,27)14-16-4-3-5-18(22)12-16/h3-5,7-8,12-13,15,23H,6,9-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXYHNWQZPKXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic derivative of tetrahydroquinoline, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C22H28ClN2O3S
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 426.99 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Signal Transduction : The compound may affect intracellular signaling cascades, leading to alterations in gene expression and cellular responses.
Therapeutic Potential
The compound has been investigated for its potential in several therapeutic areas:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by modulating immune responses.
- Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation in vitro and in vivo.
- Antimicrobial Effects : Research indicates potential efficacy against various bacterial strains.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in a murine model of arthritis, suggesting its utility in treating autoimmune conditions .
- Anticancer Activity : In vitro assays showed that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction .
- Antimicrobial Testing : The compound exhibited activity against resistant strains of Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
In Vitro Studies
In vitro studies have provided insights into the biological mechanisms of the compound. For instance:
- Cell Viability Assays : These assays indicated that the compound reduces cell viability in cancer cell lines at micromolar concentrations.
- Cytokine Profiling : Analysis of cytokine levels post-treatment revealed a significant decrease in TNF-alpha and IL-6 production.
In Vivo Studies
In vivo studies further elucidate the therapeutic potential:
- Animal Models : Experiments using mouse models for rheumatoid arthritis showed that administration of the compound led to reduced joint swelling and improved mobility.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following compounds share structural homology with the target molecule, differing primarily in substituents on the tetrahydroquinolinone core or sulfonamide-linked aromatic ring:
Substituent Effects on Physicochemical and Pharmacological Properties
Alkyl Chain Length and Lipophilicity
- Ethyl vs. Isopentyl (Target vs.
- Propyl (A2O, ) : Intermediate lipophilicity (logP ~3.0–3.5) but lacks branching, reducing steric hindrance compared to isopentyl.
Aromatic Ring Modifications
- 3-Chlorophenyl (Target) vs. Phenyl (A2O, ) : The chloro substituent introduces electron-withdrawing effects, increasing sulfonamide acidity (pKa ~8–9) compared to phenyl (pKa ~9–10). This may improve hydrogen-bonding interactions with target proteins .
- 2,4-Dimethoxyphenyl () : Electron-donating methoxy groups reduce sulfonamide acidity (pKa ~10–11) but enhance solubility via polar interactions.
Steric and Conformational Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
